molecular formula C11H14O B1295264 4-phenyltetrahydro-2H-pyran CAS No. 20638-52-2

4-phenyltetrahydro-2H-pyran

Cat. No.: B1295264
CAS No.: 20638-52-2
M. Wt: 162.23 g/mol
InChI Key: ONWZSVWXPXFCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyltetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Resolution and Chiral Synthesis

4-Phenyltetrahydro-2H-pyran has been utilized in studies exploring enantioselective hydrolysis using esterase. This process involves the formation of optically active derivatives of tetrahydro-2H-pyran-2-ones, which are significant in the synthesis of chiral compounds (Izumi, Tamura, & Akutsu, 1994).

Chemical Synthesis and Catalysis

Research has demonstrated the potential of this compound in various chemical synthesis processes. For instance, studies have shown its role in isomerization reactions and in the synthesis of diverse rearranged products under specific conditions, highlighting its versatility in chemical transformations (D'silva, Walker, & Manyik, 1974).

Crystallography and Molecular Structure

This compound has been the subject of crystallographic studies to understand its molecular structure better. These studies provide insights into its geometric configuration and intermolecular interactions, which are crucial for designing compounds with desired properties (Sharmila, Sundar, Sakthivel, & Venkatesan, 2016).

Bioorganic Chemistry

This compound plays a pivotal role in bioorganic chemistry due to its presence in biologically active natural and synthetic products. The study of pyran analogues, including this compound, has led to discoveries of new methodologies and understanding their diverse biological activities (Suthar, Kumbhani, & Bhatt, 2021).

Green Chemistry

Research in green chemistry has explored the synthesis of this compound derivatives using eco-friendly approaches. These studies emphasize the importance of developing sustainable and environmentally benign methods in chemical synthesis (Mosaddegh, Hassankhani, & Mansouri, 2011).

DNA Interaction Studies

This compound analogs have been synthesized and studied for their interactions with DNA. These studies are critical for understanding the compound's potential in biomedical applications, such as drug design and molecular biology research (Ramana, Betkar, Nimkar, Ranade, Mundhe, & Pardeshi, 2016).

Safety and Hazards

4-Phenyltetrahydro-2H-pyran is considered hazardous. It can cause severe skin burns and eye damage. If inhaled, it may cause respiratory irritation .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are still under investigation.

Mode of Action

The synthesis of these types of heterocycles often relies on the oxa-6π-electrocyclization of dienones . The specific interactions with its targets and the resulting changes are areas of ongoing research.

Result of Action

As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , its effects at the molecular and cellular level are areas of ongoing research.

Properties

IUPAC Name

4-phenyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWZSVWXPXFCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174675
Record name Pyran, 4-phenyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20638-52-2
Record name Pyran, 4-phenyltetrahydro-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyran, 4-phenyltetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyltetrahydro-2H-pyran
Reactant of Route 2
Reactant of Route 2
4-phenyltetrahydro-2H-pyran
Reactant of Route 3
Reactant of Route 3
4-phenyltetrahydro-2H-pyran
Reactant of Route 4
Reactant of Route 4
4-phenyltetrahydro-2H-pyran
Reactant of Route 5
Reactant of Route 5
4-phenyltetrahydro-2H-pyran
Reactant of Route 6
Reactant of Route 6
4-phenyltetrahydro-2H-pyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.